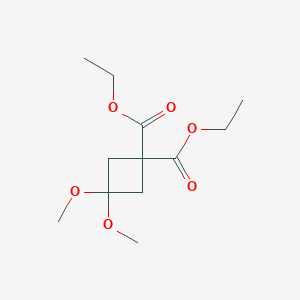
1,1-Diethyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate
Cat. No. B8798213
M. Wt: 260.28 g/mol
InChI Key: NUOSYTBGDOHQPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07935699B2
Procedure details


Diethyl malonate (14.3 ml, 94.20 mmol) was added to a stirred suspension of sodium hydride (4.75 g, 98.90 mmol, 50% dispersion in oil) in N,N-dimethylformamide (40 ml) at a rate such that the temperature was maintained below 40° C. On cessation of hydrogen evolution, the 1,3-dibromo-2,2-dimethoxy-propane (12.34 g, 47.09 mmol) was added in one portion and the reaction was heated at 135° C. for 48 h. To the cooled reaction was added an aqueous solution of ammonium chloride (100 g in 1.6 L) and extracted with hexane (4×50 ml). The combined extracts were then washed with water and aqueous saturated sodium bicarbonate solution, dried over magnesium sulfate and concentrated in vacuo. Unreacted 1,3-dibromo-2,2-dimethoxy-propane (6.9 g) was recovered by recrystallization from methanol. The filtrate was evaporated and more volatile fractions were removed by distillation under reduced pressure affording 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl ester (3.05 g, 25%) as a light yellow oil: 1H NMR (300 MHz, CDCl3) δ ppm 1.26 (t, J=6.9 Hz, 6H, 2×CH3), 2.73 (s, 4H, 2×CH2), 3.15 (s, 6H, 2×OCH3), 4.22 (q, J=6.9 Hz, 4H, 2×OCH2).






Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[H-].[Na+].[H][H].Br[CH2:17][C:18]([O:23][CH3:24])([O:21][CH3:22])[CH2:19]Br.[Cl-].[NH4+]>CN(C)C=O>[CH2:10]([O:9][C:1]([C:2]1([C:3]([O:5][CH2:6][CH3:7])=[O:4])[CH2:19][C:18]([O:23][CH3:24])([O:21][CH3:22])[CH2:17]1)=[O:8])[CH3:11] |f:1.2,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
14.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
|
Name
|
|
|
Quantity
|
4.75 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
12.34 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(CBr)(OC)OC
|
Step Three
|
Name
|
|
|
Quantity
|
1.6 L
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
135 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was maintained below 40° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To the cooled reaction
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with hexane (4×50 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined extracts were then washed with water and aqueous saturated sodium bicarbonate solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Unreacted 1,3-dibromo-2,2-dimethoxy-propane (6.9 g) was recovered by recrystallization from methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
more volatile fractions were removed by distillation under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)C1(CC(C1)(OC)OC)C(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.05 g | |
| YIELD: PERCENTYIELD | 25% | |
| YIELD: CALCULATEDPERCENTYIELD | 24.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
